Product packaging for Epigallocatechin 3-O-p-coumarate(Cat. No.:CAS No. 89013-65-0)

Epigallocatechin 3-O-p-coumarate

Cat. No.: B1236232
CAS No.: 89013-65-0
M. Wt: 452.4 g/mol
InChI Key: HKPGWUPXXPIOAN-XMTAIGAMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Epigallocatechin 3-O-p-coumarate is a specialized polyphenolic compound belonging to the class of cinnamoylated catechins. It is structurally characterized as an epigallocatechin moiety esterified with a p-coumaric acid group, giving it a molecular formula of C24H20O9 . This compound is part of a growing family of modified catechins discovered in tea, where the core catechin structure undergoes various transformations, leading to novel bioactivities . Recent studies have identified this compound and its structural analogs in various cultivars of green tea, highlighting its natural occurrence . Preliminary biological investigations into cinnamoylated flavoalkaloids, a related class of compounds, have revealed promising activities in model organisms. Research using Caenorhabditis elegans has demonstrated that these compounds can exhibit significant anti-aging effects and anti-Alzheimer's disease activity . In particular, such compounds have been shown to reduce paralysis in a transgenic C. elegans model (CL4176) that expresses human amyloid-β (Aβ1-42), a key peptide implicated in Alzheimer's pathology, suggesting a potential for mitigating Aβ-mediated toxicity . The presence of the cinnamoyl (p-coumarate) group appears to be critical for this enhanced bioactivity, indicating that this compound is a promising candidate for further neurological and gerontological research. Disclaimer: This product is for research use only and is not intended for diagnostic or therapeutic applications. It is not for use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H20O9 B1236232 Epigallocatechin 3-O-p-coumarate CAS No. 89013-65-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

89013-65-0

Molecular Formula

C24H20O9

Molecular Weight

452.4 g/mol

IUPAC Name

[(2R,3R)-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C24H20O9/c25-14-4-1-12(2-5-14)3-6-22(30)32-21-11-16-17(27)9-15(26)10-20(16)33-24(21)13-7-18(28)23(31)19(29)8-13/h1-10,21,24-29,31H,11H2/b6-3+/t21-,24-/m1/s1

InChI Key

HKPGWUPXXPIOAN-XMTAIGAMSA-N

SMILES

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C=CC4=CC=C(C=C4)O

Isomeric SMILES

C1[C@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C(=C3)O)O)O)OC(=O)/C=C/C4=CC=C(C=C4)O

Canonical SMILES

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C=CC4=CC=C(C=C4)O

Origin of Product

United States

Natural Occurrence and Distribution of Epigallocatechin 3 O P Coumarate

Presence in Camellia sinensis (Tea Plant) Cultivars

The most well-documented source of Epigallocatechin 3-O-p-coumarate is the tea plant, Camellia sinensis. ontosight.aifoodb.ca It is one of the many polyphenolic compounds found in tea leaves that contribute to the beverage's complex chemical profile. ontosight.ai As a derivative of epigallocatechin, a major catechin (B1668976) in tea, its presence is intrinsically linked to the biochemistry of the tea leaf. ontosight.ainih.gov

The processing of tea leaves into different types—such as green, black, oolong, or white tea—significantly alters their chemical composition. Research indicates that this compound is found across various tea types. According to the FooDB database, it is present in teas made from Camellia sinensis, with variations in concentration observed among them. It is reported to be found in red tea and herbal tea, and in lower concentrations in green and black tea. foodb.ca

Interactive Table: Distribution of this compound in Tea

Tea TypePresence of this compoundRelative Concentration
Green TeaReported foodb.caLower foodb.ca
Black TeaReported foodb.caLower foodb.ca
Red TeaReported foodb.caData not specified
Herbal TeaReported foodb.caData not specified

Identification in Other Plant Species

Beyond the well-known tea plant, this compound and related acylated flavan-3-ols have been identified in other distinct botanical sources.

Scientific analysis has identified this compound in Uncaria gambir, a plant native to Southeast Asia. Specifically, a study using liquid chromatography coupled with mass spectrometry (LC-MS/MS QTOF) detected the compound in the liquid by-product of gambier production, an extract derived from the leaves and twigs of the plant. This finding confirms its presence outside of the Camellia genus.

The acylation of flavan-3-ols and other related compounds with p-coumaric acid is not limited to tea and gambier. The presence of p-coumaroylated compounds is a known feature in the lignin (B12514952) of various herbaceous plants. For example, monolignol p-coumarates are characteristic of grasses and other commelinid monocots. researchgate.net Research has noted the common occurrence of γ-O-acylated conjugates, including p-coumarates, in the monolignols of herbaceous angiosperms such as Hibiscus cannabinus (Kenaf) and Agave sisalana (Sisal). researchgate.net This indicates a broader pattern of p-coumaroylation of phenylpropanoid-derived compounds in the plant kingdom.

Biosynthetic Pathways and Synthetic Approaches for Epigallocatechin 3 O P Coumarate

Overview of Biosynthesis in Plantsevitachem.com

Epigallocatechin 3-O-p-coumarate is a naturally occurring phenolic compound found in plants, most notably the tea plant (Camellia sinensis). evitachem.comontosight.ai Its biosynthesis is a complex process that involves the convergence of two major metabolic pathways: the flavonoid biosynthetic pathway, which produces the epigallocatechin core, and the phenylpropanoid pathway, which generates p-coumaric acid. The final molecule is formed through an esterification reaction where the p-coumaric acid moiety is attached to the epigallocatechin backbone. evitachem.com The accumulation of such compounds in tea leaves is influenced by environmental factors like temperature and sunlight, which can regulate the expression of key biosynthetic genes. frontiersin.orgresearchgate.net

Precursor Compounds and Enzymatic Stepsevitachem.com

The assembly of this compound relies on precursors from distinct pathways.

Epigallocatechin Precursor: The epigallocatechin moiety is a type of flavan-3-ol (B1228485), a class of flavonoids. researchgate.net Its biosynthesis is a multi-step enzymatic process starting from the amino acid phenylalanine. Key enzymes involved include Phenylalanine ammonia-lyase (PAL), Flavanone 4-reductase (DFR), and Anthocyanidin reductase (ANR), which are crucial for forming the characteristic catechin (B1668976) structure. frontiersin.orgresearchgate.net

p-Coumaric Acid Precursor: p-Coumaric acid is a hydroxycinnamic acid also derived from phenylalanine via the phenylpropanoid pathway. ontosight.ai Phenylalanine is first converted to cinnamic acid by PAL, which is then hydroxylated to form p-coumaric acid.

The synthesis of the final compound is thus dependent on the coordinated activity of these pathways to provide a sufficient supply of both precursor molecules.

Precursor Biosynthetic Pathway Key Intermediate(s)
EpigallocatechinFlavonoid BiosynthesisPhenylalanine, Flavanones
p-Coumaric AcidPhenylpropanoid PathwayPhenylalanine, Cinnamic Acid

Esterification Mechanisms of p-Coumaric Acid to Epigallocatechinevitachem.comontosight.ai

The final and defining step in the biosynthesis of this compound is the esterification of the epigallocatechin molecule with p-coumaric acid. evitachem.comontosight.ai This reaction involves the formation of an ester bond between the hydroxyl group at the 3-position of the epigallocatechin C-ring and the carboxyl group of p-coumaric acid. In plants, this reaction is believed to be catalyzed by specific enzymes known as acyltransferases. These enzymes facilitate the transfer of the p-coumaroyl group from an activated co-substrate, such as p-coumaroyl-CoA, to the epigallocatechin acceptor molecule. This enzymatic control ensures high specificity and efficiency under biological conditions.

Chemical Synthesis Methodologiesevitachem.comontosight.ainih.gov

The creation of this compound in a laboratory setting presents significant challenges due to the molecule's complex structure and the presence of multiple reactive phenolic hydroxyl groups. nih.gov Chemical synthesis offers a way to produce the pure compound for research purposes and allows for the creation of novel derivatives. ontosight.airesearchgate.net These methods typically involve multi-step processes that require careful control of reaction conditions. nih.gov

Laboratory-Scale Synthesis Routesevitachem.comontosight.ainih.gov

A typical laboratory synthesis involves the direct esterification of epigallocatechin with p-coumaric acid. evitachem.com However, to prevent unwanted side reactions on the numerous hydroxyl groups, a protection-deprotection strategy is often necessary. nih.gov

A general route proceeds as follows:

Protection: The highly reactive phenolic hydroxyl groups on both epigallocatechin and p-coumaric acid (except for the carboxylic acid group) are protected using a chemical protecting group, such as tert-Butyldimethylsilyl (TBDMS). nih.gov

Activation & Coupling: The carboxylic acid of the protected p-coumaric acid is "activated" to make it more reactive. This is often achieved using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylamino pyridine (B92270) (DMAP). nih.gov

Esterification: The activated p-coumaric acid is then reacted with the protected epigallocatechin, where the only available hydroxyl group is at the desired 3-position, forming the ester linkage.

Deprotection: The protecting groups are removed from the molecule to yield the final product, this compound. nih.gov

This process is influenced by factors like the choice of solvent, reaction temperature, and time. nih.gov

Reagent Type Example(s) Purpose
Protecting Grouptert-Butyldimethylsilyl (TBDMS)Prevents side reactions at hydroxyl groups nih.gov
Coupling AgentDicyclohexylcarbodiimide (DCC)Activates carboxylic acid for esterification nih.gov
Catalyst4-dimethylamino pyridine (DMAP)Promotes the coupling reaction nih.gov

Coupling Reactions and Derivatization Strategiesevitachem.comnih.gov

Advanced organic synthesis techniques can be employed to construct the core structure or create derivatives. Three-component coupling reactions using highly reactive intermediates like arynes have been developed for the efficient synthesis of coumarin (B35378) and benzofuran (B130515) structures, which are related to the flavonoid backbone. mdpi.comresearchgate.net For derivatization, the "click-chemistry" strategy has been used to attach other molecules, such as glucose or triazole rings, to the epigallocatechin gallate (EGCG) core, a closely related compound. researchgate.net These strategies, while often developed for analogues like EGCG, demonstrate versatile methods that could be adapted for the synthesis and modification of this compound, enabling the creation of probes for biological studies. researchgate.net

Biotransformation and Enzymatic Synthesisevitachem.comontosight.ai

As an alternative to complex chemical synthesis, enzymatic and biotransformation methods offer a more environmentally friendly and highly selective approach. nih.govnih.gov These techniques use biological catalysts, such as purified enzymes or whole microorganisms, to perform the desired chemical modification under mild conditions. nih.gov

Enzymatic synthesis typically involves the use of enzymes like lipases or proteases to catalyze the esterification or transesterification reaction. nih.gov For example, a lipase (B570770) can be used to join epigallocatechin with p-coumaric acid (or an ester thereof) in an organic solvent. nih.gov This method benefits from high regioselectivity, meaning the enzyme preferentially attaches the acyl group to a specific position, reducing the need for protecting groups. nih.gov Optimal conditions, including the choice of enzyme, solvent, temperature, and reactant molar ratios, are crucial for achieving high conversion rates. nih.gov

Biotransformation uses whole microbial cells, such as fungi, to modify a precursor compound. For instance, the fungus Eurotium cristatum is known to metabolize EGCG, a similar catechin, through its enzymatic machinery. nih.gov Such organisms can catalyze reactions like hydrolysis of the ester bond or further diversification through glycosylation or methylation. nih.gov By selecting specific microorganisms and controlling the fermentation conditions, it is possible to guide the transformation of epigallocatechin towards the desired acylated product.

Microbial or Plant-Enzyme Mediated Production

The in-planta synthesis of acylated catechins like this compound is a complex process mediated by specific enzymes. While the complete biosynthetic pathway for this particular coumaroylated catechin is not fully elucidated, research into the acylation of catechins in tea plants provides significant insights.

Plant-Enzyme Mediated Acylation in Camellia sinensis

In tea plants, the acylation of catechins is primarily carried out by a class of enzymes known as serine carboxypeptidase-like acyltransferases (SCPL-ATs). oup.com These enzymes utilize an acyl donor, typically a glucose ester, to transfer an acyl group to the catechin molecule. For instance, the galloylation of epigallocatechin (EGC) to form epigallocatechin-3-gallate (EGCG) is catalyzed by an enzyme complex formed by two SCPL proteins. oup.com While this well-studied process is for galloylation, it is hypothesized that a similar enzymatic mechanism involving a specific acyltransferase is responsible for the p-coumaroylation of epigallocatechin.

The biosynthesis of catechins and their subsequent acylation are influenced by various environmental factors. Studies have shown that meteorological conditions such as rainfall and temperature significantly impact the expression of key genes in the catechin biosynthesis pathway, including the SCPL acyltransferases. nih.gov For example, hot and rainy environments have been found to promote the accumulation of esterified catechins in tea leaves. nih.gov This suggests that the production of this compound in tea plants is subject to environmental regulation.

Microbial Biotransformation

While direct microbial synthesis of this compound from simple precursors has not been extensively reported, various microorganisms are known to biotransform related catechins. Fungi such as Aspergillus niger have been shown to possess inducible hydrolases that can degallate EGCG to produce EGC. researchgate.netdoaj.org Similarly, the gut microorganism Akkermansia muciniphila can hydrolyze EGCG to EGC and gallic acid. nih.gov These processes demonstrate the capability of microbial enzymes to modify the structure of catechins. Although these examples involve hydrolysis rather than acylation, they highlight the potential for using microbial systems or their enzymes to produce specific catechin derivatives. Enzymatic treatment of green tea extract with tannase (B8822749) and pectinase (B1165727) has been shown to effectively biotransform catechins, increasing the concentration of degallated forms like gallic acid. nih.gov

Strategies for Biocatalytic Conversion

The enzymatic synthesis of this compound and related acylated catechins offers a promising alternative to chemical synthesis, providing high selectivity and milder reaction conditions. The primary strategy involves the transesterification of epigallocatechin or a related catechin with an activated form of p-coumaric acid, catalyzed by enzymes such as lipases.

Lipase-Catalyzed Acylation

Lipases are versatile enzymes commonly employed for the acylation of polyphenols. The immobilized lipase B from Candida antarctica, commercially known as Novozym 435, is one of the most frequently used biocatalysts for this purpose due to its high efficiency and stability in non-aqueous media. researchgate.netrsc.orgcsic.es The general reaction involves the transfer of an acyl group from an acyl donor, such as a vinyl or ethyl ester of the desired acid, to the hydroxyl group of the catechin.

Research on the acylation of the closely related compound, epigallocatechin gallate (EGCG), provides a framework for the synthesis of this compound. Various parameters have been optimized to achieve high conversion yields in these reactions.

Table 1: Research Findings on Biocatalytic Acylation of Catechins

Biocatalyst Substrate Acyl Donor Solvent Key Findings Reference
Novozym 435 EGCG Vinyl acetate (B1210297) Ionic Liquid ([Bmim][BF4]) Achieved a maximum conversion of 98.65% at 70°C. The ionic liquid served as an effective reaction medium. researchgate.net
Novozym 435 EGCG Vinyl acetate Acetonitrile (B52724) Optimized conditions (40°C, 10h) resulted in a conversion yield of 87.37%. researchgate.net
Novozym 435 EGCG Vinyl stearate Acetonitrile Achieved 65.2% EGCG conversion at 50°C after 96 hours. nih.gov
Novozym 435 Egg-yolk Phosphatidylcholine Ethyl 3,4-dimethoxycinnamate Hexane Successful transesterification to produce structured phospholipids, demonstrating lipase activity with a cinnamic acid derivative. mdpi.com
Novozym 435 Phenylglycinol Capric acid Solvent-free Achieved a high yield (89.41%) in a solvent-free system, showcasing the versatility of the enzyme. nih.gov

These studies demonstrate that key parameters influencing the success of biocatalytic conversion include:

Enzyme Choice: Immobilized lipases like Novozym 435 are highly effective. researchgate.netrsc.orgcsic.es

Acyl Donor: Vinyl esters are often preferred as they generate a volatile byproduct (acetaldehyde), which can shift the reaction equilibrium towards product formation. researchgate.net

Reaction Medium: The choice of solvent is critical. While organic solvents like acetonitrile and acetone (B3395972) are commonly used, "green" solvents such as ionic liquids have shown excellent results, in some cases leading to higher conversion rates. researchgate.net Solvent-free systems are also being explored. nih.gov

Reaction Conditions: Temperature, reaction time, and the molar ratio of substrates are crucial variables that need to be optimized to maximize product yield. researchgate.netnih.gov For instance, in the synthesis of acetylated EGCG, a temperature of 40-70°C and reaction times of several hours are typical. researchgate.net

By applying these optimized strategies, it is feasible to develop an efficient biocatalytic process for the specific synthesis of this compound by reacting epigallocatechin with an activated p-coumaric acid derivative in the presence of a suitable lipase.

Metabolism and Biotransformation of Epigallocatechin 3 O P Coumarate

In Vitro and Ex Vivo Metabolic Studies

In vitro and ex vivo studies provide crucial insights into the initial steps of Epigallocatechin 3-O-p-coumarate metabolism, highlighting the roles of enzymatic hydrolysis and the transformative power of the gut microbiota.

Enzymatic Hydrolysis Pathways

The initial and primary metabolic step for acylated catechins like this compound is the hydrolysis of the ester bond. In the case of EGCG, this hydrolysis is catalyzed by esterases present in saliva and the small intestine, releasing epigallocatechin (EGC) and gallic acid. cu.edu.egnih.gov Similarly, it is anticipated that this compound undergoes enzymatic hydrolysis to yield epigallocatechin and p-coumaric acid. This process is crucial as it liberates the core epigallocatechin structure for further metabolism and allows for the potential absorption of the individual components.

Fungal enzymes, such as tannase (B8822749), have also been shown to effectively catalyze the hydrolysis of EGCG in in vitro fermentation studies. nih.gov This suggests that microbial tannases in the gut could also contribute to the breakdown of this compound.

Biotransformation by Gut Microbiota and Co-metabolism

A significant portion of ingested catechins, likely including this compound, escapes absorption in the small intestine and reaches the colon, where it is subjected to extensive biotransformation by the resident gut microbiota. researchgate.netnih.gov The gut microbiota possesses a diverse array of enzymes capable of degrading the complex structure of flavan-3-ols.

The biotransformation of EGCG by gut microbiota involves a series of reactions including hydrolysis, C-ring opening, A-ring fission, dehydroxylation, and aliphatic chain shortening. wur.nl It is highly probable that this compound follows a similar degradation cascade following the initial hydrolysis.

Interestingly, some gut bacteria, such as Akkermansia muciniphila, have been shown to co-metabolize EGCG in the presence of a carbon source like mucin or glucose, even though they cannot metabolize it alone. plos.orgnih.gov This co-metabolism leads to the production of metabolites like gallic acid and epigallocatechin. nih.gov This suggests a synergistic relationship where the presence of certain dietary components can enhance the microbial breakdown of complex polyphenols like this compound.

Identification of Key Metabolites

The biotransformation of EGCG by gut microbiota results in the formation of a variety of smaller phenolic and aromatic compounds. nih.govwur.nl Based on the metabolic pathways of EGCG, the key metabolites expected from the breakdown of this compound would include:

Epigallocatechin (EGC): The direct product of the initial hydrolysis.

p-Coumaric Acid: The other product of the initial hydrolysis.

Phenylvalerolactones and Phenylpropionic acids: These are characteristic ring-fission products resulting from the further degradation of the epigallocatechin core by gut bacteria. Specific examples from EGCG metabolism include 5-(3',5'-dihydroxyphenyl)-γ-valerolactone and 3-(3',4'-dihydroxyphenyl)propionic acid. wur.nl

Smaller phenolic acids: Further breakdown can lead to simpler phenolic compounds.

The table below summarizes the key metabolites identified from the biotransformation of EGCG, which are anticipated to be similar for this compound.

Precursor Compound Metabolic Process Key Metabolites References
Epigallocatechin gallate (EGCG)Enzymatic HydrolysisEpigallocatechin, Gallic Acid cu.edu.eg, nih.gov
Epigallocatechin gallate (EGCG)Gut Microbiota BiotransformationPhenylvalerolactones, Phenylpropionic acids (e.g., 3-(3',4'-dihydroxyphenyl)propionic acid, 3-(4'-hydroxyphenyl)propionic acid), 4-Phenylbutyric acid wur.nl
Epigallocatechin gallate (EGCG)Fungal FermentationGallic acid, Epigallocatechin, and their derivatives (sulfated, glycosylated, methylated) nih.gov

Modulation of Endogenous Metabolic Pathways by this compound

While direct evidence for this compound is not available, studies on EGCG demonstrate its ability to modulate various endogenous metabolic pathways, which may be extrapolated to its p-coumaroyl derivative.

EGCG has been shown to influence lipid metabolism by activating the AMP-activated protein kinase (AMPK) pathway in hepatocytes. mdpi.com Activation of AMPK can lead to the inhibition of cholesterol and fatty acid synthesis. mdpi.com This suggests a potential role for this compound and its metabolites in regulating lipid homeostasis.

Furthermore, EGCG can impact cellular signaling pathways involved in cell proliferation and apoptosis, such as the PI3K/AKT/mTOR pathway. nih.gov It has also been observed to modulate calcium signaling in neuronal cells by activating phospholipase C (PLC) and mobilizing intracellular calcium stores. nih.gov

In the context of gut health, EGCG and its metabolites can influence the metabolic output of the gut microbiota, leading to increased production of short-chain fatty acids (SCFAs) and improved amino acid metabolism. mdpi.comnih.gov These changes can, in turn, affect host metabolism and inflammatory pathways. mdpi.comnih.gov A meta-analysis of human studies on EGCG suggests it can moderately increase energy expenditure and fat oxidation, further highlighting its influence on systemic metabolism. nih.govnih.gov

Biological Activities and Molecular Mechanisms of Epigallocatechin 3 O P Coumarate Preclinical and in Vitro Studies

Antioxidant Mechanisms

The antioxidant properties of Epigallocatechin 3-O-p-coumarate are a primary focus of its study, with research pointing to its ability to directly neutralize harmful reactive species and influence cellular oxidative balance. evitachem.com

Free Radical Scavenging

This compound demonstrates potent free radical scavenging capabilities. Its mechanism of action involves donating electrons to neutralize free radicals, a process that helps prevent oxidative stress. evitachem.com This direct scavenging activity is a key feature of its antioxidant profile. evitachem.com The multiple hydroxyl groups present on its aromatic rings are crucial to these strong antioxidant capabilities. evitachem.com

Modulation of Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS)

The compound has been shown to effectively scavenge reactive oxygen species (ROS), which are key contributors to cellular damage when in excess. evitachem.com By neutralizing ROS, this compound helps to mitigate the cellular damage that can lead to various pathological conditions. evitachem.comumanitoba.ca Studies on extracts containing the compound have noted a reduction in oxidative stress, which is characterized by an imbalance between ROS/RNS and the body's ability to counteract them. semanticscholar.orgumanitoba.ca

Effects on Oxidative Stress Markers

In studies involving extracts containing this compound, a positive impact on oxidative stress markers has been observed. For instance, in diabetic rats, an extract from Mitragyna speciosa containing this and other compounds significantly increased the activities of antioxidant enzymes. semanticscholar.org Similarly, a study on rats fed a high-fat diet showed that supplementation with an extract containing this compound restored the activity of antioxidant enzymes like superoxide (B77818) dismutase and catalase, and reduced levels of oxidized LDL. researchgate.net These findings suggest that the compound may contribute to the enhancement of endogenous antioxidant defense systems, although its specific, direct effect remains to be fully elucidated.

Anti-inflammatory Pathways

This compound is implicated in the modulation of inflammatory processes, primarily through its influence on key signaling molecules and pathways. evitachem.com

Regulation of Pro-inflammatory Mediators (e.g., cytokines, chemokines, iNOS, COX-2, PGE2)

While direct studies on the purified compound are limited, research on extracts containing this compound provides insight into its potential anti-inflammatory roles. An extract of Mitragyna speciosa was found to markedly suppress the levels of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), in the brain tissue of diabetic rats. semanticscholar.org Another study noted that an ethyl acetate (B1210297) fraction containing the compound normalized inflammatory cytokines in vitro. researchgate.net These findings suggest that this compound may contribute to the downregulation of key pro-inflammatory mediators that drive inflammatory responses. semanticscholar.orgresearchgate.net

Inhibition of Key Inflammatory Signaling Pathways (e.g., NF-κB, AP-1, JAK/STAT, MAPK, PI3K/AKT, Wnt, Notch)

The molecular mechanisms of this compound appear to involve the modulation of critical inflammatory signaling pathways. evitachem.com

NF-κB Pathway: Database analysis indicates a potential interaction between this compound and the Nuclear factor NF-kappa-B (NF-κB) p105 subunit, a key component of the NF-κB signaling cascade that controls the expression of many pro-inflammatory genes. genome.jp Studies on extracts containing the compound support this link; for example, an extract from Liupao tea was shown to inhibit liver inflammation by modulating the LPS/TLR4 signaling pathway, which is an upstream activator of NF-κB. nih.gov

Other Signaling Pathways: In silico molecular docking studies have predicted that this compound has a strong binding interaction with ROCK2 (Rho-associated coiled-coil containing protein kinase 2), a protein implicated in inflammatory processes. researchgate.netresearchgate.net These computational models suggest a potential modulatory role in pathways regulated by this kinase.

Table 1: Predicted Protein Interactions of this compound from In Silico Studies This table is based on computational molecular docking and simulation studies and represents predicted interactions rather than confirmed in vitro or in vivo activity.

Target Protein Associated Pathway/Function Study Finding Citation
ROCK2 RhoA/ROCK Signaling, Inflammation Predicted to have a strong binding interaction. researchgate.net, researchgate.net
NF-κB p105 NF-κB Signaling, Inflammation Associated with the NF-κB subunit in biological databases. , genome.jp
PDE5 cGMP Signaling Identified as having strong binding interactions in docking studies. researchgate.net

Modulation of Microglial Activation

Epigallocatechin-3-gallate (EGCG) has demonstrated significant potential in modulating neuroinflammation by acting on microglia, the primary immune cells of the central nervous system. In vitro studies on BV2 microglial cells and in vivo studies in APP/PS1 mouse models have shown that EGCG can attenuate microglial inflammation and subsequent neurotoxicity. nih.gov

The mechanism of action involves the suppression of both canonical and noncanonical inflammasome activation. nih.gov EGCG was found to inhibit the expression of Iba-1 (a microglia activation marker), as well as the production of cleaved interleukin-1β (IL-1β) and interleukin-18 (IL-18) in microglia stimulated with lipopolysaccharide (LPS) and amyloid-beta (Aβ). nih.gov This inhibitory effect extends to key components of the inflammasome pathways, including caspase-1 p20, NLRP3, and caspase-11 p26. nih.gov

Furthermore, EGCG exerts its anti-inflammatory effects by targeting the upstream Toll-like receptor 4 (TLR4)/NF-κB signaling pathway. nih.gov Treatment with EGCG leads to a decrease in the expression of TLR4 and the phosphorylation of IKK and NF-κB, critical steps in the activation of the inflammatory response. nih.gov Consequently, conditioned media from EGCG-treated microglia was significantly less toxic to SH-SY5Y neuroblastoma cells, highlighting its neuroprotective capabilities. nih.gov

Antimicrobial Properties

EGCG is recognized for its broad-spectrum antimicrobial properties, showing activity against bacteria, viruses, and fungi. nih.govdergipark.org.tr

Antibacterial Activity

EGCG demonstrates antibacterial effects against a range of Gram-positive and Gram-negative bacteria. nih.govfrontiersin.org Its mechanisms of action are multifaceted and include the disruption of cell walls and membranes, inhibition of intracellular enzymes, induction of oxidative stress, DNA damage, and iron chelation. mdpi.com

In studies against multidrug-resistant (MDR) Vibrio cholerae, all 45 clinical isolates tested were susceptible to EGCG, with Minimum Inhibitory Concentration (MIC) values ranging from 62.5 to 250 µg/mL and Minimum Bactericidal Concentration (MBC) values between 125 and 500 µg/mL. mdpi.com Time-kill kinetic analyses confirmed that EGCG has bactericidal activity against MDR V. cholerae within one hour of exposure. mdpi.com Scanning electron microscopy revealed that its mode of action involves disrupting the bacterial membrane's permeability, leading to cell death. mdpi.com

Against Klebsiella pneumoniae, EGCG on its own showed no direct activity; however, when used in combination with the antibiotic ceftazidime, it lowered the MIC of the antibiotic for sensitive strains, suggesting a synergistic effect. nih.gov For carbapenem-resistant Acinetobacter baumannii, the combination of EGCG and a carbapenem (B1253116) antibiotic showed significant inhibition. cmbr-journal.com

Table 1: Antibacterial Activity of EGCG

BacteriumActivity TypeConcentration (µg/mL)Reference
Vibrio cholerae (MDR)MIC62.5 - 250 mdpi.com
Vibrio cholerae (MDR)MBC125 - 500 mdpi.com
Pseudomonas aeruginosaMIC512 nih.gov
Salmonella TyphimuriumAnti-virulenceNot specified (Sub-MIC) frontiersin.org

Antiviral Activity

EGCG possesses antiviral activities against a wide array of both DNA and RNA viruses. nih.govsyr.edu The primary mechanism appears to be the inhibition of the early stages of viral infection, including attachment, entry, and membrane fusion, which is achieved by interfering with viral membrane proteins. nih.govsyr.edudntb.gov.ua The 3-galloyl group on the catechin (B1668976) structure is considered critical for this antiviral activity. nih.govsyr.edu

In vitro studies using Madin-Darby Canine Kidney (MDCK) and human lung carcinoma (Calu-3) cells showed EGCG was effective against two strains of influenza A(H1N1)pdm09 virus. mdpi.com The 50% inhibitory concentrations (IC50) were 3.0 and 3.8 µM in MDCK cells, and 24 and 26 µM in Calu-3 cells, respectively. mdpi.com However, these in vitro results did not translate to in vivo efficacy in a ferret model. mdpi.com

A lipid-soluble derivative, EGCG-palmitate (EC16), has been developed to enhance bioavailability and has shown potent activity against human β-coronavirus OC43. researchgate.net In vitro, EC16 formulations inhibited viral infection by over 99.99% after direct contact and demonstrated a dose-dependent inhibition of viral replication when applied to cells post-infection. researchgate.net

Table 2: In Vitro Antiviral Activity of EGCG

VirusCell LineActivity (IC50)Reference
Influenza A/California/07/2009MDCK3.0 µM mdpi.com
Influenza A/Victoria/2570/2019MDCK3.8 µM mdpi.com
Influenza A/California/07/2009Calu-324 µM mdpi.com
Influenza A/Victoria/2570/2019Calu-326 µM mdpi.com
Human β-coronavirus OC43Not specified>99.99% inhibition (EC16 derivative) researchgate.net

Antifungal Activity

EGCG exhibits significant antifungal properties, particularly against dermatophytes, the fungi responsible for common skin infections. nih.govnih.gov In a study evaluating its effect on 35 clinical isolates of dermatophytes, including Microsporum canis, Trichophyton mentagrophytes, and Trichophyton rubrum, EGCG showed potent activity. nih.govnih.gov

The isolates displayed good susceptibility to EGCG, with MIC50 values (the concentration required to inhibit 50% of isolates) ranging from 2-4 µg/mL and MIC90 values (for 90% of isolates) from 4-8 µg/mL. nih.govnih.gov These results indicate that EGCG's efficacy is approximately four-fold higher than that of fluconazole (B54011) and up to 16-fold higher than flucytosin against these species. nih.gov This suggests EGCG could be a potential agent for treating dermatophytosis. nih.govnih.gov

Table 3: Antifungal Activity of EGCG Against Dermatophytes

Activity MetricConcentration (µg/mL)Reference
MIC₅₀2 - 4 nih.govnih.gov
MIC₉₀4 - 8 nih.govnih.gov
Geometric Mean MIC3.36 - 4 nih.govnih.gov

Interference with Quorum Sensing Systems and Biofilm Formation

EGCG is a potent inhibitor of quorum sensing (QS), the cell-to-cell communication system that bacteria use to coordinate group behaviors like virulence and biofilm formation. nih.govnih.gov By disrupting QS, EGCG can act as an anti-virulence agent without directly killing the bacteria, which may reduce the selective pressure for developing resistance. nih.govfrontiersin.orgnih.gov

In Pseudomonas aeruginosa, a significant opportunistic pathogen, EGCG at sub-inhibitory concentrations significantly inhibits the formation of biofilms and the production of QS-regulated virulence factors such as protease and elastase. nih.gov It achieves this by downregulating the expression of key QS-related genes in the las, rhl, and PQS systems. nih.gov Similarly, against Salmonella Typhimurium, EGCG was shown to inhibit the production of autoinducers and downregulate the expression of genes related to QS and the type III secretion system (T3SS), thereby reducing virulence. frontiersin.org

Studies on bacteria from wastewater membrane bioreactors found that EGCG alone could inhibit biofilm formation by 59-78%. researchgate.net When combined with curcumin (B1669340), the inhibition increased to 95-99%, demonstrating a powerful synergistic effect. researchgate.net A lipid-soluble derivative, EGCG-stearate (EGCG-S), also showed enhanced synergistic effects with antibiotics, inhibiting biofilm formation in E. coli, P. aeruginosa, and Staphylococcus species by over 95%. semanticscholar.org

Modulation of Cellular Proliferation and Apoptosis

EGCG has been extensively studied for its ability to suppress cell proliferation and induce apoptosis (programmed cell death), particularly in cancer cells. frontiersin.orgmdpi.com

The compound affects multiple signaling pathways that are often dysregulated in cancer. mdpi.com In nasopharyngeal carcinoma (NPC) cells, EGCG was shown to inhibit proliferation and promote apoptosis by downregulating Sirtuin 1 (SIRT1), a protein deacetylase involved in cell survival. frontiersin.org This led to an increase in the protein expression of acetylated-p53, Apaf-1, and cleaved-caspase 9, all of which are involved in the p53-dependent apoptotic pathway. frontiersin.org

In human endometrial cancer cells, EGCG was found to inhibit proliferation by downregulating the expression of estrogen receptor α, progesterone (B1679170) receptor, and cyclin D1. nih.gov It also induced apoptosis through the generation of reactive oxygen species (ROS) and the activation of the p38 MAP kinase pathway. nih.gov This was accompanied by an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl2. nih.gov

Similar effects have been observed in other cancer types. In oral squamous cell carcinoma cells, EGCG suppresses proliferation and activates both apoptosis and autophagy. nih.govnih.govresearchgate.net In cervical cancer cells, EGCG-mediated cell death through apoptosis was confirmed, and it also effectively inhibited the invasion and migration of these cells. nih.gov In prostate cancer cells, even low concentrations of EGCG reduced cell survival and increased apoptosis, an effect that was enhanced when combined with the chemotherapy drug cisplatin. researchgate.netmdpi.com

Effects on Cell Cycle Progression

Following a thorough literature search, no specific preclinical or in vitro studies were identified that investigated the effects of this compound on cell cycle progression.

Induction of Apoptosis Mechanisms

There are no available preclinical or in vitro studies specifically detailing the induction of apoptosis mechanisms by this compound.

Regulation of Oncogenic Transcription Factors and Cell Cycle Regulatory Proteins

No research data could be found regarding the regulation of oncogenic transcription factors and cell cycle regulatory proteins by this compound in preclinical or in vitro models.

Enzyme Modulation and Inhibition

Inhibition of Digestive Enzymes (e.g., α-amylase, α-glucosidase, human pancreatic lipase)

Specific studies on the inhibitory effects of this compound on digestive enzymes such as α-amylase, α-glucosidase, and human pancreatic lipase (B570770) are not available in the current body of scientific literature.

Effects on Metabolic Enzymes (e.g., MVK, xanthine (B1682287) oxidase)

There is no available research detailing the effects of this compound on metabolic enzymes like mevalonate (B85504) kinase (MVK) or xanthine oxidase in preclinical or in vitro settings.

Inhibition of Proteasome Activity

No preclinical or in vitro studies have been published that specifically examine the inhibition of proteasome activity by this compound.

Modulation of Telomerase Activity

While direct preclinical studies on the modulation of telomerase activity by this compound are not extensively detailed in available literature, its structural similarity to other well-researched catechins, such as (-)-epigallocatechin-3-gallate (EGCG), provides a basis for potential mechanisms. EGCG, the major polyphenol in green tea, is a known inhibitor of telomerase. nih.gov

In vitro studies on glioblastoma cells have demonstrated that chronic treatment with EGCG leads to the inhibition of telomerase activity, resulting in the shortening of telomeres. nih.gov This process can eventually lead to cellular senescence and telomere dysfunction. nih.gov EGCG's ability to block telomerase activity is a key component of its chemopreventive properties, as it can disrupt the mechanisms that allow for unlimited cancer cell proliferation. nih.govmdpi.com This action is part of a broader capacity to affect multiple signal transduction pathways involved in cancer progression. mdpi.com It is important to note that some research indicates EGCG may also induce DNA damage independent of telomere shortening. nih.gov

A database of phytochemicals and their interactions lists a potential interaction between this compound and telomerase reverse transcriptase, the catalytic subunit of the telomerase enzyme. genome.jp However, the specific nature of this interaction, such as inhibition or activation, is not detailed.

Table 1: In Vitro Effects of Related Catechin EGCG on Telomerase Activity

CompoundCell LineKey FindingsReference
(-)-Epigallocatechin-3-gallate (EGCG)U251 glioblastoma cellsInhibition of telomerase activity, leading to telomere shortening and cellular senescence. nih.gov
(-)-Epigallocatechin-3-gallate (EGCG)General Cancer Cell ModelsBlocks telomerase activity, contributing to the stimulation of telomere fragmentation and disruption of the cell cycle. mdpi.com

Estrogen Receptor Agonist Activity (for related coumaroylated flavan-3-ols)

Flavonoids, a broad class of plant-derived compounds, are recognized as a major group of phytoestrogens. nih.govresearchgate.net Their structural similarity to estrogen allows them to bind to estrogen receptors (ERs) and exert estrogenic or anti-estrogenic effects. researchgate.net Within this class, certain coumaroylated flavan-3-ols have been identified as having estrogen receptor agonist activity in preclinical studies. nih.gov These compounds can activate ERs, leading to biological responses typically associated with estrogen. researchgate.netnih.gov

Interaction with Estrogen Receptors Alpha and Beta

Research into related coumaroylated flavan-3-ols has revealed specific interactions with both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). A notable example is the novel flavan-3-ol (B1228485), (-)-epiafzelechin-3-O-p-coumarate, also known as rhodoeosein, which was isolated from Fallopia convolvulus seeds. nih.gov

In vitro studies using a transiently transfected human breast carcinoma cell line were conducted to characterize its biological activity on ERα and ERβ. nih.gov The results demonstrated that (-)-epiafzelechin-3-O-p-coumarate exhibits a significantly greater relative estrogenic potency in cells transfected with ERβ compared to those transfected with ERα. nih.gov Specifically, the compound showed a four-fold greater potency for ERβ, indicating a preferential activation of this receptor subtype. nih.gov This finding suggests that certain coumaroylated flavan-3-ols may function as selective ERβ agonists. nih.gov

Cell Type-Specific Estrogenic Responses

The estrogenic responses elicited by coumaroylated flavan-3-ols can be highly dependent on the specific cell type being studied. nih.gov This phenomenon of cell type-specific responses is a critical aspect of understanding their potential biological effects. nih.govscienceopen.com

The investigation of (-)-epiafzelechin-3-O-p-coumarate (rhodoeosein) highlighted significant cell type-specific differences. nih.gov In a stably transfected human ovarian carcinoma cell line, the compound produced a "superinduction" of reporter gene activity, reaching over 400% of the maximum induction caused by estradiol (B170435). nih.gov In stark contrast, this superinduction effect was not observed in a human breast cell line. nih.gov This demonstrates that the magnitude and nature of the estrogenic response to this coumaroylated flavan-3-ol are not uniform across different tissues, suggesting that its activity is modulated by the specific cellular context. nih.gov Further research is needed to fully evaluate its selectivity as a cell type-specific ER agonist. nih.gov

Table 2: Estrogenic Activity of the Related Coumaroylated Flavan-3-ol, (-)-Epiafzelechin-3-O-p-coumarate (Rhodoeosein)

CompoundReceptor SpecificityCell LineEstrogenic ResponseReference
(-)-Epiafzelechin-3-O-p-coumarate4-fold greater relative potency for ERβ vs. ERαHuman Breast Carcinoma Cells (transiently transfected)Preferential activation of ERβ. nih.gov
(-)-Epiafzelechin-3-O-p-coumarateNot ApplicableHuman Ovarian Carcinoma Cells (stably transfected)Superinduction of reporter gene activity (>400% of max. estradiol induction). nih.gov
(-)-Epiafzelechin-3-O-p-coumarateNot ApplicableHuman Breast Cell LineNo superinduction effect observed. nih.gov

Molecular Interactions and Structure Activity Relationships Sar of Epigallocatechin 3 O P Coumarate

Binding Affinity to Biomolecules

The ability of Epigallocatechin 3-O-p-coumarate to bind to various biomolecules is central to its biological effects. These interactions are typically non-covalent and can induce significant conformational changes in the target molecules, thereby altering their function.

Interactions with Cellular Receptors (e.g., 67-kDa laminin (B1169045) receptor)

While direct studies on the interaction between this compound and the 67-kDa laminin receptor (67LR) are not extensively documented, research on its close analog, (-)-epigallocatechin-3-gallate (EGCG), provides significant insights. EGCG is known to bind to the 67LR, which acts as a cell-surface receptor mediating many of EGCG's physiological effects, including anti-inflammatory and anti-cancer activities. nih.govnih.gov This interaction can trigger downstream signaling pathways. nih.gov For instance, EGCG's binding to 67LR has been shown to inhibit inflammatory responses in intestinal cells and mediate cell death in carcinoma cells. nih.govnih.gov Given the structural similarity, it is plausible that this compound may also interact with 67LR, though the affinity and downstream consequences would likely be modulated by the p-coumarate group instead of the gallate group.

Interactions with Protein Phosphatases

Protein phosphatases are crucial enzymes that regulate cellular signaling. The interaction of catechins with these enzymes can have profound effects. Studies have shown that EGCG can directly interact with and modulate the activity of protein phosphatase 2A (PP2A). nih.gov Depending on the cellular context, EGCG can either activate or negatively regulate PP2A, leading to neuroprotective effects or the induction of apoptosis in cancer cells. nih.gov Specific research investigating the binding of this compound to protein phosphatases is limited. However, the shared epigallocatechin backbone suggests a potential for interaction, with the distinct p-coumarate ester likely influencing the binding specificity and regulatory impact compared to EGCG.

Non-Covalent Interactions and Conformational Changes

The binding of polyphenols like this compound to proteins is primarily driven by non-covalent forces. These include hydrogen bonds, hydrophobic interactions, and π-stacking. nih.gov Studies on EGCG have demonstrated that its attachment to proteins can cause significant conformational changes, often leading to a more disordered or loosened protein structure. nih.gov These structural alterations can, in turn, modify the protein's functional properties. nih.gov

The formation of non-covalent complexes between catechins and other molecules is influenced by their structure. researchgate.net Gallate-type catechins, for example, tend to have a higher affinity for self-association and for binding to other molecules compared to non-gallate types. researchgate.net This enhanced binding is attributed to the ability of the galloyl moiety to participate in multiple intermolecular interactions, including aromatic/aromatic and CH/π interactions. researchgate.net The p-coumarate moiety in this compound, with its own aromatic ring, would also be expected to participate in such non-covalent interactions, influencing the compound's binding profile and its ability to induce conformational changes in target biomolecules.

Structure-Activity Relationship Studies

The biological activity of this compound is intrinsically linked to its chemical structure. Structure-activity relationship (SAR) studies help to elucidate which parts of the molecule are essential for its effects.

Influence of the p-Coumarate Moiety on Biological Activity

The ester group at the 3-position of the flavan-3-ol (B1228485) structure is a critical determinant of biological activity. In EGCG, the gallate moiety is crucial for high-affinity binding to proteins like human serum albumin. nih.gov Replacing this moiety alters the compound's activity.

A study that synthesized a series of 3-O-acylated (-)-epigallocatechins and tested their ability to inhibit the enzyme 5α-reductase found that modifying the acyl group significantly impacted potency. researchgate.net The activity of these synthetic catechins increased with the number of carbons in the fatty acid chain, and the introduction of a monounsaturated fatty acid resulted in a highly potent compound. researchgate.net This demonstrates that the nature of the esterified group is a key factor in the molecule's biological function. Therefore, the p-coumarate moiety in this compound, compared to the gallate in EGCG, is expected to confer a unique profile of biological activities.

Table 1: Influence of 3-O-Acyl Group on 5α-Reductase Inhibition by Epigallocatechin Derivatives This table is based on findings from a study on synthetic 3-O-acylated (-)-epigallocatechins and illustrates the principle of how modifying the ester group affects biological activity.

Compound3-O-Acyl MoietyRelative Potency (vs. EGCG)
EGCGGallateBaseline
Compound 4h (from study)Palmitoyl (16 carbons)~12-fold more potent
Compound 6 (from study)Oleoyl (monounsaturated)~13-fold more potent

Role of Hydroxyl Groups and Phenolic Rings in Activity

The phenolic rings and their associated hydroxyl (-OH) groups are fundamental to the activity of flavonoids. mdpi.com These groups can donate hydrogen atoms, which is key to their antioxidant properties. pjmhsonline.comresearchgate.net The number and position of hydroxyl groups on the A and B rings significantly influence the biological and chemical properties of the flavonoid. nih.govnih.gov

In the epigallocatechin core, the tri-hydroxyl arrangement on the B-ring (the pyrogallol (B1678534) group) is a significant feature. The electrochemical oxidation of catechins begins at the B-ring's catechol or pyrogallol group, highlighting its reactivity. wikipedia.org The p-coumarate moiety contributes an additional phenolic ring and a hydroxyl group. Studies on coumarins have shown that the phenolic hydroxyl groups are directly involved in their antioxidant and antiproliferative activities. pjmhsonline.comresearchgate.net Therefore, the comprehensive activity of this compound is a composite of the functions derived from the hydroxyl groups on its epigallocatechin backbone and the added p-coumarate ring structure.

Comparison of Activity with Other Catechins and Flavonoids

The biological activities of polyphenolic compounds like this compound (EGCpCA) are intrinsically linked to their chemical structures. Understanding how EGCpCA's activity profile compares to other well-known catechins and flavonoids provides valuable insights into its potential therapeutic and biological significance. This comparison hinges on the nuanced differences in their molecular architecture, particularly the nature of the ester group at the 3-position of the C-ring and the hydroxylation pattern of the B-ring.

The presence and type of an acyl group, such as the p-coumaroyl moiety in EGCpCA, can significantly influence the biological activities of the parent catechin (B1668976), (-)-epigallocatechin (B1671488) (EGC). Research into the structure-activity relationships of various 3-O-acylated (-)-epigallocatechins has revealed that the nature of this acyl group is a critical determinant of their potency in various biological assays.

For instance, in the context of 5α-reductase inhibition, a study demonstrated that the acylation of (-)-epigallocatechin at the 3-O-position can lead to compounds with significantly greater inhibitory activity than the well-studied (-)-epigallocatechin-3-O-gallate (EGCG). The study showed that the potency of these acylated catechins is influenced by the chain length and saturation of the fatty acid moiety. This suggests that the p-coumaroyl group in EGCpCA, with its specific electronic and steric properties, likely confers a distinct activity profile compared to the galloyl group in EGCG or the unacylated hydroxyl group in EGC.

When compared to flavonoids like quercetin (B1663063), which possesses a C2-C3 double bond in the C-ring, the structural differences become more pronounced. This double bond, in conjugation with the 4-oxo group, enhances the electron delocalization in quercetin, a feature that is absent in the saturated C-ring of catechins like EGCpCA. This structural disparity can lead to different mechanisms and potencies in various biological activities. For example, both EGCG and quercetin have been shown to interact with and modulate the activity of various cellular targets, but often with differing efficacy. The specific interactions of EGCpCA with these targets would be influenced by the unique combination of its epigallocatechin backbone and the appended p-coumaric acid.

Interactive Data Table: Comparative Activities of Selected Catechins and Flavonoids

Compound Target/Activity Observation
This compound (EGCpCA) Antioxidant Activity Possesses antioxidant properties, though direct comprehensive comparisons are limited.
(-)-Epigallocatechin (EGC) Antioxidant Activity In some assays, has shown stronger antioxidant activity than EGCG.
(-)-Epigallocatechin-3-O-gallate (EGCG) 5α-Reductase Inhibition Serves as a benchmark for comparison with acylated catechins.
3-O-Acylated (-)-epigallocatechins 5α-Reductase Inhibition Potency is dependent on the nature of the acyl group, can be more potent than EGCG.

| Quercetin | General Biological Activity | Structural differences (e.g., C2-C3 double bond) lead to distinct activity profiles compared to catechins. |

Detailed research findings further illuminate these comparative aspects. For instance, molecular docking studies on various catechins have shown that the galloyl moiety of EGCG plays a crucial role in binding to specific protein targets through hydrogen bonds and hydrophobic interactions. It is plausible that the p-coumaroyl group of EGCpCA engages in similar types of interactions, although the specific geometry and strength of these interactions would differ, potentially leading to altered biological outcomes.

Analytical Methodologies for Epigallocatechin 3 O P Coumarate Research

Extraction and Purification Techniques from Natural Sources

Epigallocatechin 3-O-p-coumarate is naturally found in tea leaves (Camellia sinensis). foodb.caontosight.aievitachem.com Its isolation begins with extraction from the plant material, followed by purification steps to remove interfering substances.

Initial extraction of catechins from tea leaves is commonly performed using solvents. Warm or hot water is a traditional and effective medium for solubilizing these polyphenolic compounds. google.comgoogle.comresearchgate.net To enhance extraction efficiency, modern techniques such as microwave-assisted extraction (MAE) and ultrasonic-assisted extraction (UAE) are employed. nih.gov MAE utilizes microwave energy to heat the solvent and plant material, which can improve extractability and reduce extraction time, while UAE uses high-frequency sound waves at lower temperatures, minimizing the thermal degradation of sensitive compounds like catechins. nih.gov The choice of solvent is critical; polar solvents and their combinations, including water, ethanol (B145695), methanol, and ethyl acetate (B1210297), are frequently used. google.comnih.gov However, prolonged extraction at high temperatures can lead to the degradation of catechins. nih.gov

Following initial extraction, the crude extract contains a complex mixture of compounds. Purification is essential to isolate this compound. A widely used strategy involves a combination of macroporous resin and polyamide column chromatography. google.comnih.govresearchgate.net

Macroporous Resin Chromatography: The crude extract is first passed through a macroporous resin column. These resins, often polystyrene-based, adsorb the polyphenols from the aqueous solution. google.comresearchgate.net By washing the column with different concentrations of ethanol, catechins can be selectively eluted. For instance, a stepwise elution with increasing ethanol concentrations can separate different classes of catechins and remove impurities like caffeine. nih.gov

Polyamide Resin Chromatography: Fractions enriched with the desired catechins from the macroporous resin step can be further purified using a polyamide column. google.comnih.gov Polyamide forms hydrogen bonds with the phenolic hydroxyl groups of catechins, allowing for a different selectivity compared to macroporous resins. Elution with an ethanol-water gradient can yield fractions with high purity of specific catechins. nih.gov Subsequent crystallization from water can be used as a final step to obtain the compound at very high purity. nih.gov

For example, a method developed for the related compound Epigallocatechin-3-gallate (EGCG) involved initial adsorption on an HPD826 macroporous resin, followed by elution with 30% ethanol. This enriched fraction was then further purified on a polyamide column, yielding EGCG with 74.8% purity, which could be crystallized to 95.1% purity. nih.gov

Chromatographic Separation Methods

Chromatography is the cornerstone for separating this compound from the complex mixture of catechins and other polyphenols present in tea extracts. High-performance liquid chromatography (HPLC), ultra-performance liquid chromatography (UPLC), and capillary electrophoresis (CE) are the most prominent techniques used.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most frequently utilized method for the analysis of tea catechins. acs.orgresearchgate.net This technique separates compounds based on their polarity. A nonpolar stationary phase (typically C18) is used with a polar mobile phase, usually consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acid modifier like acetic acid or formic acid to improve peak shape. mtc-usa.comscielo.br

Gradient elution, where the composition of the mobile phase is changed over time, is generally preferred over isocratic elution for analyzing complex tea samples, as it provides better resolution and reduces analysis time for less polar catechins. researchgate.net Detection is commonly performed using a UV detector, with wavelengths set around 280 nm, where catechins exhibit strong absorbance. scielo.brmdpi.com HPLC methods have been developed for the simultaneous determination of multiple catechins and caffeine. scielo.br While specific methods for this compound are less common, the established protocols for major catechins like EGCG provide a strong foundation for its analysis.

Table 1: Representative HPLC Conditions for Catechin (B1668976) Analysis
ParameterMethod 1 mtc-usa.comMethod 2 scielo.br
ColumnCogent Zx Similars C18, 5µmLiChrosorb RP-18, 5µm
Mobile PhaseAcetonitrile / DI Water with 1.0% Acetic Acid (25:75)Water/acetonitrile/methanol/ethyl acetate/glacial acetic acid (89:6:1:3:1 v/v)
Flow Rate1.0 mL/min0.7 mL/min to 1.2 mL/min (gradient)
DetectionUV @ 280nmUV @ 280nm

Ultra-performance liquid chromatography (UPLC) is a more recent advancement in liquid chromatography that utilizes columns with smaller particle sizes (typically sub-2 µm). eurjchem.com This results in significantly higher resolution, greater sensitivity, and much faster analysis times compared to traditional HPLC. A rapid UPLC method for the related compound EGCG was developed using a C18 column (50 mm × 2.1 mm, 1.8 µm particle size), which allowed for the elution of EGCG in under one minute. eurjchem.com The enhanced sensitivity and selectivity of UPLC make it particularly powerful when coupled with mass spectrometry (UPLC-MS) for the analysis of trace components like this compound in complex biological matrices. mdpi.comnih.gov

Table 2: UPLC Method for EGCG Analysis eurjchem.com
ParameterCondition
ColumnC18 (50 mm × 2.1 mm, 1.8 µm particle size)
Mobile PhaseAcetic acid (1%, v:v; pH = 3), acetonitrile, and water (13:15:72 v/v)
Flow Rate0.5 mL/min
DetectionDiode Array Detector (DAD) @ 210 and 280 nm
Retention Time (EGCG)0.85 minutes

Capillary electrophoresis (CE) is another powerful separation technique that separates molecules based on their charge-to-size ratio in an electric field. CE offers the advantage of very high separation efficiency and extremely fast analysis times, often separating a mixture of catechins and other tea components in under 10 minutes. acs.orgnih.govnih.gov However, a significant drawback of CE is its lower sensitivity compared to HPLC, with detection limits that can be about five times higher. nih.govresearchgate.net Despite this, the reproducibility of migration times in CE is excellent, often showing less day-to-day variation than HPLC retention times. nih.govresearchgate.net Both HPLC and CE are considered reliable and compatible methods for catechin analysis. nih.govresearchgate.net

Spectrometric Identification and Quantification

While chromatographic techniques separate the compounds, spectrometric methods are required for their definitive identification and quantification. Mass spectrometry is the preeminent tool for this purpose.

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. When coupled with a separation technique like HPLC or UPLC (LC-MS), it provides a highly sensitive and specific method for identifying and quantifying compounds. For the analysis of this compound, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice. nih.gov

In a typical LC-MS/MS analysis of catechins, electrospray ionization (ESI) is used to generate ions, commonly in the negative ion mode, which produces a deprotonated molecular ion [M-H]⁻. mdpi.com For this compound (molecular weight 452.41 g/mol ), this would correspond to an ion at an m/z of approximately 451.1. foodb.canih.gov

Tandem mass spectrometry (MS/MS) provides structural confirmation. The deprotonated molecular ion is selected and subjected to collision-induced dissociation (CID), causing it to break apart into characteristic fragment ions. The fragmentation pattern is like a fingerprint for the molecule. For instance, studies on the fragmentation of the related catechin EGCG show a characteristic loss of the galloyl moiety, resulting in a prominent fragment ion. nih.gov Similarly, for this compound, fragmentation would be expected at the ester bond, leading to ions corresponding to the epigallocatechin moiety and the p-coumaric acid moiety. This specific fragmentation allows for unambiguous identification of the compound even in a complex mixture. nih.gov In one study, the presence of this compound in tea leaf samples was confirmed by comparing its LC-MS/MS data with that of a synthesized standard. nih.gov

Table 3: Key Mass Spectrometry Data for Related Catechins
CompoundIonization ModeParent Ion (m/z) [M-H]⁻Major Fragment Ions (m/z)Reference
Epigallocatechin-3-gallate (EGCG)Negative ESI457331, 169 mdpi.comnih.gov
Epicatechin gallate (ECG)Negative ESI441289, 169 nih.gov
Epigallocatechin (EGC)Negative ESI305125 nih.gov

Ultraviolet-Visible (UV-Vis) Spectrophotometry and Diode Array Detection (DAD)

Ultraviolet-Visible (UV-Vis) spectrophotometry is a fundamental analytical technique used for the quantitative analysis of catechins, including this compound. This method is based on the principle that molecules absorb light at specific wavelengths in the UV and visible regions of the electromagnetic spectrum. The absorption of light is proportional to the concentration of the analyte in the solution, as described by the Beer-Lambert law.

For flavan-3-ols like epigallocatechin, the UV spectrum is characterized by two major absorption bands. The first, more intense band typically appears around 200-220 nm, and the second band, which is characteristic of the flavan-3-ol (B1228485) A-ring, appears around 270-280 nm. For instance, the closely related compound Epigallocatechin gallate (EGCG) exhibits a characteristic absorption maximum at approximately 275 nm. researchgate.netresearchgate.net The presence of the p-coumaroyl ester group in this compound is expected to introduce an additional absorption maximum, likely around 310-320 nm, which is characteristic of the p-coumaric acid moiety.

When coupled with High-Performance Liquid Chromatography (HPLC), a Diode Array Detector (DAD) offers significant advantages over a standard single-wavelength UV detector. A DAD, also known as a photodiode array (PDA) detector, acquires the entire UV-Vis spectrum simultaneously at each point in the chromatogram. thaiscience.info This provides several key benefits for the analysis of complex mixtures like plant extracts:

Peak Identification: By comparing the full UV-Vis spectrum of an unknown peak with that of a known standard, analysts can confirm the identity of the compound.

Peak Purity Analysis: DAD allows for the assessment of peak purity by comparing spectra across a single chromatographic peak. Inconsistent spectra may indicate the co-elution of impurities, which is crucial for accurate quantification. researchgate.net

Optimal Wavelength Selection: The DAD allows for the selection of the wavelength of maximum absorbance for each specific compound post-analysis, thereby maximizing sensitivity. For this compound, quantification could be performed at the catechin maximum (~280 nm) or the coumaroyl maximum (~310 nm) depending on which provides better selectivity and sensitivity away from interfering compounds.

In practice, an HPLC-DAD method would separate this compound from other compounds in a sample. As it elutes from the column, the DAD records its complete UV spectrum, allowing for its positive identification and accurate quantification based on a calibration curve generated from standards of known concentration. thaiscience.infothermofisher.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous structure elucidation of organic molecules, including complex natural products like this compound. NMR provides detailed information about the carbon-hydrogen framework of a molecule by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

The structural confirmation of this compound relies on a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments:

¹H NMR: The proton NMR spectrum reveals the chemical environment of each hydrogen atom. For this compound, distinct signals would be expected for the protons of the epigallocatechin moiety and the p-coumaroyl group. The epigallocatechin part would show characteristic signals for the A-ring, B-ring, and C-ring protons. researchgate.netresearchgate.net The p-coumaroyl group would display signals corresponding to its own aromatic and vinylic protons. The integration (area under the peak) of these signals provides a ratio of the number of protons in each environment.

¹³C NMR: This spectrum provides information on the carbon skeleton of the molecule, with each unique carbon atom giving a distinct signal. Predicted ¹³C NMR data exists for this compound, which can be compared against experimental data for verification. np-mrd.org

2D NMR (COSY, HSQC, HMBC): Two-dimensional experiments are crucial for assembling the molecular structure.

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (typically on adjacent carbons), allowing for the tracing of proton networks within the epigallocatechin and p-coumaroyl substructures. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away. This technique is particularly vital for confirming the ester linkage between the epigallocatechin and p-coumaroyl moieties by showing a correlation between the H-3 proton of the epigallocatechin C-ring and the carbonyl carbon of the p-coumaroyl group.

Through the comprehensive analysis of these NMR spectra, the precise connectivity of atoms within this compound can be determined, confirming its identity and differentiating it from other isomers. nih.govnih.gov

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a soft ionization technique that allows for the precise mass determination of a wide range of molecules, from small compounds like flavonoids to large proteins. nih.gov This technique is highly valuable in the analysis of this compound, particularly for confirming its molecular weight and elemental composition.

The MALDI-TOF MS process involves three key steps:

Sample Preparation: The analyte (this compound) is co-crystallized with a large excess of a matrix compound (e.g., α-cyano-4-hydroxycinnamic acid) on a metal plate. The matrix is chosen for its ability to strongly absorb laser energy at a specific wavelength.

Desorption and Ionization: The plate is irradiated with a pulsed laser. The matrix absorbs the laser energy, leading to its rapid vaporization. This process carries the intact analyte molecules into the gas phase and facilitates their ionization (typically by protonation), creating ions like [M+H]⁺ or [M+Na]⁺. The "soft" nature of this technique minimizes fragmentation, meaning the primary ion observed corresponds to the intact molecule.

Time-of-Flight Analysis: The newly formed ions are accelerated by an electric field into a long flight tube. The time it takes for an ion to travel the length of the tube and reach the detector is directly proportional to its mass-to-charge ratio (m/z). Smaller ions travel faster and arrive first, while larger ions travel more slowly. By measuring this "time of flight," the exact molecular weight of the analyte can be determined with high accuracy.

For this compound (C₂₄H₂₀O₉), the expected monoisotopic mass is approximately 452.11 g/mol . nih.gov High-resolution TOF mass analyzers can measure this mass with very high precision (often to within a few parts per million), which allows for the confident determination of the compound's elemental formula. This capability is essential for confirming the identity of the compound in a sample, complementing data from other techniques like NMR and HPLC. nih.gov

Method Validation Criteria in Quantitative Analysis

To ensure that a quantitative analytical method for this compound is reliable, accurate, and reproducible, it must be thoroughly validated. Method validation is a mandatory process in quality control that demonstrates the suitability of the analytical procedure for its intended purpose. The key parameters evaluated, typically in the context of an HPLC method, are specificity, linearity, accuracy, precision, and robustness. thaiscience.inforesearchgate.net

Specificity: This is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. In HPLC-DAD analysis, specificity is often confirmed by demonstrating baseline resolution between the analyte peak and other peaks, and by assessing peak purity to ensure there are no co-eluting interferences. researchgate.net

Linearity: Linearity demonstrates that the detector response is directly proportional to the concentration of the analyte over a given range. This is determined by analyzing a series of standards at different concentrations and plotting the response versus concentration. The relationship is typically evaluated by the correlation coefficient (r or R²) of the resulting calibration curve, which should ideally be very close to 1.000 (e.g., >0.999). nih.govnih.gov

Accuracy: Accuracy refers to the closeness of the measured value to the true or accepted value. It is usually assessed through recovery studies, where a known amount of the pure analyte is added (spiked) into a sample matrix. The sample is then analyzed, and the percentage of the spiked analyte that is detected (% recovery) is calculated. Acceptable recovery ranges are typically between 90-110%. researchgate.netnih.gov

Precision: Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is evaluated at two levels:

Repeatability (Intra-day precision): The precision obtained over a short interval of time by the same analyst using the same equipment.

Intermediate Precision (Inter-day precision): The precision obtained within the same laboratory but on different days, with different analysts, or different equipment. Typically, an RSD of <2-3% is considered acceptable. researchgate.net

Robustness: Robustness is a measure of the method's capacity to remain unaffected by small but deliberate variations in method parameters (e.g., column temperature, mobile phase composition, flow rate). This provides an indication of its reliability during normal usage.

The limits of detection (LOD) and quantification (LOQ) are also determined. The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. thermofisher.comnih.gov

The table below summarizes typical validation parameters for the quantitative analysis of catechins using HPLC, which would be applicable to a method for this compound.

Interactive Data Table: Typical HPLC Method Validation Parameters for Catechin Analysis

Parameter Typical Acceptance Criteria Example Finding for a Catechin Source
Specificity Peak is free of co-eluting interferences. Peak purity index > 0.999 researchgate.net
Linearity (Range) Concentration range over which the method is linear. 2–100 µg/mL thaiscience.infothermofisher.comnih.gov
Linearity (Correlation Coefficient) R² > 0.999 R² = 0.9999 researchgate.net
Accuracy (% Recovery) Typically 90–110% 96.1% – 110.5% researchgate.netnih.gov
Precision (Repeatability) RSD < 2-3% RSD < 2.07% researchgate.net
Precision (Intermediate) RSD < 5-7% RSD < 6.65% researchgate.net
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1 0.23–0.68 mg/L nih.gov

| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | 0.67–2.18 mg/L | nih.gov |

Emerging Research Directions and Future Perspectives on Epigallocatechin 3 O P Coumarate

Advancements in Synthetic Biology for Enhanced Production

While EGC-pC can be extracted from natural sources like Camellia sinensis, researchers are actively investigating more controlled and potentially scalable production methods. ontosight.aievitachem.com Synthetic approaches, including both enzymatic and chemical synthesis, are at the forefront of these efforts. evitachem.com

Enzymatic Synthesis: This method leverages the specificity of enzymes to catalyze the esterification of epigallocatechin with p-coumaric acid. The primary advantage of this route is the high degree of control and specificity, which helps to preserve the intricate and sensitive chemical structure of the final compound. evitachem.com

Chemical Synthesis: Traditional organic chemistry techniques offer another avenue for producing EGC-pC. This typically involves reacting epigallocatechin with p-coumaric acid under controlled conditions, often employing acid catalysts to facilitate the esterification process. evitachem.com

These synthetic strategies are crucial for producing the quantities of pure EGC-pC needed for comprehensive research into its biological activities and potential applications.

Investigation of Synergistic Effects with Other Bioactive Compounds

A significant area of emerging research is the investigation of how EGC-pC and its parent compound, epigallocatechin-3-gallate (EGCG), interact with other bioactive molecules. The goal is to identify synergistic relationships that could enhance therapeutic outcomes.

Studies have shown that EGCG can act synergistically with common anti-cancer agents like doxorubicin, tamoxifen, and paclitaxel (B517696) in various cell lines. mdpi.com For instance, co-treatment of PC3 prostate cancer cells with curcumin (B1669340) and EGCG resulted in a greater antiproliferative effect than either compound alone. nih.govresearchgate.net This enhanced effect was linked to the upregulation of the p21 protein, leading to cell cycle arrest. nih.govresearchgate.net

Another example involves the combination of EGCG with catechol-O-methyltransferase (COMT) inhibitors, such as entacapone (B1671355) and tolcapone. nih.gov Since COMT can inactivate EGCG through methylation, inhibiting this enzyme leads to higher intracellular levels of the active, unmethylated form of EGCG. nih.gov This combination has demonstrated synergistic growth inhibition in lung cancer cell lines, a result attributed to increased oxidative stress, cell cycle arrest, and reduced nuclear translocation of NF-κB. nih.gov

These findings underscore the potential of combination therapies to amplify the bioactivity of catechins and overcome mechanisms of resistance.

Development of Advanced Delivery Systems (e.g., Nanoparticles) for Research Applications

A major hurdle in the application of EGCG and its derivatives is their limited stability and bioavailability. mdpi.comnih.gov To address this, researchers are developing advanced delivery systems, with a strong focus on nanotechnology. mdpi.comnih.gov Nanoparticles offer a promising way to protect these compounds from degradation, improve their solubility, and enable targeted delivery to specific cells or tissues. mdpi.comnih.gov

Various types of nanoparticles have been explored as carriers for EGCG, including:

Gold Nanoparticles (AuNPs): AuNPs have a high surface-to-volume ratio and can be functionalized to carry EGCG. mdpi.comnih.gov Studies have shown that EGCG-conjugated AuNPs can be taken up by cancer cells and retain the antioxidant activity of EGCG. mdpi.comresearchgate.net In some cases, these nano-conjugates have demonstrated enhanced cytotoxicity against cancer cells compared to free EGCG. researchgate.net

Lipid-Based Nanoparticles: Solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) have been developed to encapsulate EGCG, showing high encapsulation efficiency and stability. frontiersin.org These formulations have been shown to increase the cytotoxicity of EGCG against breast and prostate cancer cell lines. frontiersin.org

Polymeric Nanoparticles: Biodegradable polymers like PLGA have been used to create nanoparticles for EGCG delivery. These systems can improve bioavailability and have shown superior inhibition of signaling pathways like NF-κB in lung cancer models compared to free EGCG. nih.gov

Protein-Based Nanocarriers: Proteins are being explored as natural, low-toxicity carriers for EGCG due to their ability to bind the compound and potentially target tumor cells. nih.gov

These nanodelivery systems are often further enhanced with surface modifications, such as the addition of targeting ligands like folic acid or specific peptides, to increase uptake by cancer cells. mdpi.comfrontiersin.org

Table of EGCG Nanoparticle Delivery Systems

Nanoparticle Type Key Features Research Application Examples
Gold Nanoparticles (AuNPs) High surface area, functionalizable surface Cancer diagnosis and therapy, enhanced uptake by tumor cells. mdpi.comnih.gov
Lipid-Based Nanoparticles (SLNs, NLCs) High encapsulation efficiency, good stability Increased cytotoxicity in breast and prostate cancer cell lines. frontiersin.org
Polymeric Nanoparticles (PLGA) Improved bioavailability and stability Enhanced inhibition of NF-κB signaling in lung cancer models. nih.gov

Role as a Potential Biomarker in Food Science and Nutritional Research

EGC-pC is a naturally occurring catechin (B1668976) found in tea. evitachem.com Its presence and concentration can vary depending on the type of tea and processing methods. This variability makes EGC-pC and related catechins potential biomarkers in food science. For example, their profiles could be used to authenticate the origin of tea products or to assess the quality of tea-based nutritional supplements. In nutritional research, tracking the metabolism of EGC-pC and its derivatives after consumption could provide insights into their absorption, distribution, and bioavailability, helping to correlate their intake with specific health outcomes.

In Silico Modeling and Computational Studies for Mechanistic Insights

Computational approaches, such as molecular docking and pathway analysis, are becoming indispensable tools for understanding the biological activities of compounds like EGC-pC and its parent molecule, EGCG. nih.govmdpi.com These in silico methods allow researchers to predict how these molecules might interact with proteins and other biological targets at a molecular level.

For example, molecular docking studies have been used to investigate the inhibitory effects of EGCG on matrix metalloproteinases (MMPs), enzymes involved in cancer progression. mdpi.com These studies have shown that the gallate group in EGCG's structure is important for its interaction with MMPs. mdpi.com

Bioinformatics tools like Ingenuity Pathway Analysis have been employed to identify the cellular signaling pathways most likely to be affected by EGCG. nih.gov In the context of ovarian cancer, such analyses have pointed to effects on proteins involved in the cell cycle, DNA replication, and cellular assembly, including JUN, FADD, and NFKB1. nih.gov These computational predictions provide a roadmap for focused laboratory experiments to validate the mechanisms of action.

Exploration of Novel Biological Targets and Signaling Pathways

Research continues to uncover the diverse range of biological targets and signaling pathways modulated by EGCG, the parent compound of EGC-pC. This provides a foundation for investigating the specific effects of the p-coumaroyl moiety in EGC-pC. EGCG is known to influence multiple critical cellular signaling pathways that are often deregulated in cancer. mdpi.comnih.gov

Key pathways and targets under investigation include:

Receptor Tyrosine Kinases: EGCG has been shown to target plasma membrane proteins like the epidermal growth factor receptor (EGFR). nih.gov It can decrease EGFR expression and the phosphorylation of its downstream targets. mdpi.com

MAPK and PI3K/Akt Pathways: EGCG can inhibit key signaling cascades like the ERK1/2, p38 MAPK, and PI3K-AKT-mTOR pathways, which are central to cell proliferation and survival. mdpi.comnih.gov

NF-κB Signaling: EGCG can suppress the activity of NF-κB, a key transcription factor involved in inflammation and cancer. mdpi.comnih.gov

Cell Cycle Regulation: Studies have shown that EGCG can induce cell cycle arrest, in part by modulating proteins like p21. nih.gov

Thermogenesis and Metabolism: In animal models of diet-induced obesity, EGCG has been found to stimulate thermogenesis and mitochondrial biogenesis in brown adipose tissue, partly through the activation of AMP-activated protein kinase (AMPK). nih.gov

The structural difference in EGC-pC—the presence of a p-coumarate group instead of a gallate group—suggests that it may have a unique profile of activity on these and other signaling pathways, a key area for future research.

Application in Preclinical Models of Specific Biological Systems

The translation of in vitro findings into a physiological context requires the use of preclinical models. Research on EGCG has utilized various preclinical models to explore its effects on specific biological systems.

In oncology, numerous cancer cell lines have been used to demonstrate the anti-proliferative and pro-apoptotic effects of EGCG. nih.gov Animal models, such as mice with diet-induced obesity, have been instrumental in studying the metabolic effects of EGCG, including its impact on body weight, lipid profiles, and brown adipose tissue activity. nih.gov Furthermore, the synergistic effects of EGCG with other compounds, like the COMT inhibitor tolcapone, have been evaluated in mice, demonstrating increased bioavailability of EGCG. nih.gov

Future research will likely involve the use of similar preclinical models to specifically investigate the efficacy and mechanisms of EGC-pC in various biological systems, paving the way for a deeper understanding of its potential applications.

Table of Compound Names

Compound Name Abbreviation
Epigallocatechin 3-O-p-coumarate EGC-pC
Epigallocatechin-3-gallate EGCG
p-coumaric acid
Doxorubicin
Tamoxifen
Paclitaxel
Curcumin
Entacapone
Tolcapone
Catechol-O-methyltransferase COMT
Nuclear factor-kappa B NF-κB
Gold Nanoparticles AuNPs
Solid Lipid Nanoparticles SLNs
Nanostructured Lipid Carriers NLCs
Poly(lactic-co-glycolic) acid PLGA
Epidermal Growth Factor Receptor EGFR
Mitogen-activated protein kinase MAPK
Phosphoinositide 3-kinase PI3K
AMP-activated protein kinase AMPK

Q & A

Q. What statistical approaches are suitable for analyzing dose-response relationships in this compound toxicity studies?

  • Methodological Answer : Apply nonlinear regression models (e.g., sigmoidal dose-response curves) to calculate EC₅₀/LC₅₀ values. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups. Report confidence intervals and effect sizes to enhance reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.